molecular formula C16H16N2O3S B5677000 N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

Cat. No.: B5677000
M. Wt: 316.4 g/mol
InChI Key: NODPWUVKGBLVMN-UHFFFAOYSA-N
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Description

N-[3-(2-Oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-oxopyrrolidin moiety attached to the phenyl ring. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties. The 2-oxopyrrolidin group introduces hydrogen-bonding capability and moderate lipophilicity, which may enhance target binding and metabolic stability compared to simpler sulfonamide derivatives .

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-16-10-5-11-18(16)14-7-4-6-13(12-14)17-22(20,21)15-8-2-1-3-9-15/h1-4,6-9,12,17H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODPWUVKGBLVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonamide group to other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical and Biological Properties

Chemical Structure:
The compound features a sulfonamide group, which is known for its ability to participate in various chemical reactions, including nucleophilic substitutions. The presence of the pyrrolidine moiety enhances its biological activity by improving binding affinities to specific targets.

Biological Activity:
Research indicates that compounds within this class exhibit significant biological activities, including:

  • Antimicrobial properties: Effective against various bacterial strains.
  • Anticancer activity: Potential as a therapeutic agent in cancer treatment.
  • Enzyme inhibition: Particularly as an inhibitor of carbonic anhydrase, which is relevant in treating conditions like glaucoma and certain cancers .

Scientific Research Applications

  • Medicinal Chemistry:
    • Therapeutic Development: The compound is being investigated for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting carbonic anhydrase-related disorders .
    • Case Study: A study demonstrated that derivatives of this compound showed promising results in vitro against cancer cell lines, indicating potential for further development into effective treatments .
  • Biological Studies:
    • Mechanism of Action: The compound's interaction with enzymes and receptors can alter cellular signaling pathways, making it crucial for understanding disease mechanisms and developing new therapeutic strategies .
    • Case Study: Investigations into the binding kinetics of the compound revealed insights into how structural modifications could optimize its inhibitory effects on carbonic anhydrase isoforms.
  • Chemical Synthesis:
    • Building Block in Organic Chemistry: N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide serves as a building block for synthesizing more complex molecules. Its reactivity allows for further derivatization, enhancing biological specificity and activity .

Data Tables

Application AreaDescriptionKey Findings/References
Medicinal ChemistryDevelopment of therapeutic agents targeting cancer and infectionsPromising results in vitro against cancer cells
Biological StudiesUnderstanding enzyme interactions and cellular signalingSignificant enzyme inhibition observed
Chemical SynthesisUsed as a precursor for complex organic compoundsEffective building block in organic synthesis

Mechanism of Action

The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, thereby modulating their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Anticancer Activity: Indoline-Modified Benzenesulfonamides

Key Compounds :

  • N-(Substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamides (5a–g)
    • Structural Differences : Incorporation of an indoline-carbonyl group instead of 2-oxopyrrolidin.
    • Activity : Exhibited potent anticancer effects against A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate) cancer cell lines, with IC₅₀ values ranging from 1.98–9.12 µM .
    • Mechanistic Insight : The indoline moiety may enhance π-π stacking interactions with hydrophobic pockets in cancer-related enzymes or receptors.

Comparison :

Carbonic Anhydrase (CA) Inhibitors: Triazene-Modified Sulfonamides

Key Compounds :

  • 3-(3-Substituted phenyltriaz-1-en-1-yl)benzenesulfonamides
    • Structural Differences : Triazene moieties replace the 2-oxopyrrolidin group.
    • Activity : Demonstrated inhibitory effects against human CA isoforms hCA I and II, with potency influenced by substituent electronics (e.g., nitro, methoxy groups) .

Comparison :

  • However, the 2-oxopyrrolidin group could interact with zinc-containing enzymes via its carbonyl oxygen, a hypothesis requiring experimental validation .

5-HT6 Receptor Antagonists

Key Compounds :

  • SB-399885 : N-[3,5-Dichloro-2-methoxyphenyl]-4-methoxy-3-(1-piperazinyl)benzenesulfonamide
  • SB-258585 : 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide
    • Structural Differences : Both feature piperazinyl and methoxy groups, critical for 5-HT6 receptor binding .
    • Activity : High selectivity for 5-HT6 receptors, used in neurological research .

Comparison :

  • N-[3-(2-Oxopyrrolidin-1-yl)phenyl]benzenesulfonamide lacks the piperazine moiety, likely reducing 5-HT6 affinity. However, the 2-oxopyrrolidin group may confer affinity for other GPCRs or ion channels, warranting further study .

LXR Agonists: Trifluoromethyl-Substituted Analogs

Key Compounds :

  • T0901317 : N-(2,2,2-Trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)phenyl]benzenesulfonamide
    • Structural Differences : Bulky trifluoromethyl and hydroxy-trifluoromethyl groups.
    • Activity : Potent LXR agonist with EC₅₀ ~300 nM, used in lipid metabolism studies .

Comparison :

  • The 2-oxopyrrolidin group in this compound is less sterically hindered than T0901317’s substituents, suggesting divergent biological targets.

Physicochemical and Spectral Properties

Key Compounds :

  • (E)-N-(2-(3-Oxoprop-1-en-1-yl)phenyl)benzenesulfonamide (1a–f)
    • Structural Differences : Acrylate or substituted acrylate groups instead of 2-oxopyrrolidin.
    • Properties : Melting points range from 125.1–185.7°C , with distinct ¹H-NMR signals (e.g., vinyl protons at δ 6.5–7.5 ppm) .

Comparison :

  • This compound likely has a higher melting point than acrylate derivatives (e.g., 1f: 125.1°C) due to the rigid pyrrolidinone ring. Its ¹H-NMR would show characteristic pyrrolidinone protons near δ 2.5–3.5 ppm .

Biological Activity

N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, cellular effects, and potential therapeutic applications.

Structural Overview

The compound consists of a pyrrolidinone ring linked to a phenyl group, which is further attached to a benzenesulfonamide moiety. This structural configuration is crucial for its biological activity, as it allows the compound to interact with various biological targets effectively.

Feature Description
Chemical Structure Contains a pyrrolidinone ring and benzenesulfonamide moiety
Molecular Formula C15_{15}H16_{16}N2_{2}O2_{2}S
Molecular Weight 288.36 g/mol

This compound primarily acts as an inhibitor of specific enzymes, particularly carbonic anhydrases (CAs). These enzymes play critical roles in physiological processes such as respiration and acid-base balance. The compound's sulfonamide group mimics natural substrates, enabling it to bind to the active sites of enzymes, thereby inhibiting their activity and disrupting essential biological pathways .

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on carbonic anhydrases:

  • Inhibition Potency : The compound demonstrated significant inhibitory activity against carbonic anhydrase IX (CA IX) with an IC50_{50} ranging from 10.93 nM to 25.06 nM, indicating a strong selectivity over other isoforms like CA II .
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the active site of CA IX, leading to a decrease in enzymatic activity .

Cellular Effects

The biological impact of this compound extends to cellular levels:

  • Apoptosis Induction : In experimental models using MDA-MB-231 breast cancer cells, the compound induced apoptosis significantly, increasing annexin V-FITC positive cells by approximately 22-fold compared to controls .
  • Antibacterial Activity : The compound has also been evaluated for its antibacterial properties, showing potential against various bacterial strains by disrupting their growth through enzyme inhibition .

Case Studies and Research Findings

Several research studies have contributed to understanding the biological activity of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with the compound resulted in marked apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Studies : Investigations into its antibacterial properties revealed that the compound could inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial therapies .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been developed to predict the biological activity of similar sulfonamide compounds, providing insights into how structural modifications can enhance efficacy .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationBenzenesulfonyl chloride, pyridine, 0°C65–75≥95%
PurificationCH₂Cl₂:EtOAc (90:10)38100%

How do structural modifications to the pyrrolidinone ring influence biological activity?

Level: Advanced
Answer:
The pyrrolidinone ring is critical for microtubule-targeting activity. Modifications include:

  • Ring Size: Expanding to a piperidinone (6-membered) reduces antiproliferative potency by ~10-fold compared to pyrrolidinone (5-membered) .
  • Substituents: Electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl moiety enhance binding to the colchicine site (IC₅₀ = 8.7 nM vs. 21 µM for unsubstituted analogs) .

Mechanistic Insight:
Docking studies show the pyrrolidinone oxygen forms hydrogen bonds with β-tubulin residues (e.g., Asn258), stabilizing the compound in the colchicine-binding pocket .

What analytical techniques are essential for characterizing this compound?

Level: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (DMSO-d₆): Key signals include δ 10.20 (s, NH), 7.81–7.70 (m, Ar-H), 3.79 (t, CH₂ pyrrolidinone) .
    • ¹³C NMR : Confirms carbonyl (δ ~175 ppm) and sulfonamide (δ ~143 ppm) groups .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% using C18 columns (acetonitrile/water gradient) .
  • Mass Spectrometry (HRMS): Exact mass confirmation (e.g., [M+H]⁺ = 347.1058 for C₁₇H₁₈N₂O₄S) .

Which in vitro assays are optimal for evaluating antiproliferative effects?

Level: Advanced
Answer:

  • Sulforhodamine B (SRB) Assay:
    • Quantifies cellular protein content in adherent cultures (e.g., HT-29, MCF7).
    • IC₅₀ values correlate with cytotoxicity (e.g., 0.0087–8.6 µM for PYB-SA derivatives) .
  • Cell Cycle Analysis: Flow cytometry to detect G2/M arrest (indicative of microtubule disruption) .
  • Tubulin Polymerization Assay: Measures inhibition of microtubule assembly (IC₅₀ < 1 µM for potent analogs) .

Q. Table 2: Representative Antiproliferative Data

Cell LineIC₅₀ (µM)Mechanism
HT-10800.056Microtubule depolymerization
MCF70.87G2/M phase arrest

How can computational methods predict binding interactions with microtubules?

Level: Advanced
Answer:

  • Molecular Docking (AutoDock Vina):
    • Grid box centered on β-tubulin’s colchicine-binding site (PDB: 1SA0).
    • Scoring functions prioritize compounds with hydrogen bonds to Asn258 and hydrophobic interactions with Leu248 .
  • MD Simulations (GROMACS):
    • 100-ns trajectories assess binding stability (RMSD < 2 Å indicates robust docking) .

Key Finding:
The sulfonamide group’s orientation relative to Tyr224 determines binding affinity (ΔG = −9.2 kcal/mol for high-affinity derivatives) .

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